molecular formula C5H11NO4S B196724 Acamprosate CAS No. 77337-76-9

Acamprosate

Cat. No.: B196724
CAS No.: 77337-76-9
M. Wt: 181.21 g/mol
InChI Key: AFCGFAGUEYAMAO-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Acamprosate, also known by the brand name Campral, is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) . It primarily targets the GABAergic system and the glutamate system within the central nervous system (CNS) .

Mode of Action

This compound interacts with its targets by increasing the activity of the GABAergic system and decreasing the activity of glutamate within the CNS . It is believed to decrease alcohol intake by affecting calcium channels and modifying transmission along GABA and glutamine pathways in the brain . This may result in decreased positive reinforcement of alcohol intake and decreased withdrawal cravings .

Biochemical Pathways

This compound is thought to restore the balance between neuronal excitation and inhibition, which is often disrupted by chronic alcohol exposure . It is suggested that this compound may interact with glutamate and GABA neurotransmitter systems in the CNS, supporting the hypothesis that this compound restores this balance . Evidence shows that this compound directly binds and inhibits GABA B receptors and indirectly affects GABA A receptors .

Pharmacokinetics

The pharmacokinetics of this compound are time- and dose-independent, and its accumulation ratio is about 2.4 at steady-state . It is primarily removed by the kidneys .

Result of Action

This compound acts on the CNS, aiding in the restoration of normal glutaminergic neuron activity . Pharmacodynamic studies have shown that this compound reduces alcohol intake in alcohol-dependent individuals, likely through effects on NMDA receptors and calcium channels . It is a safe and well-tolerated drug for patients with alcohol dependency and improves the likelihood of alcohol abstinence .

Action Environment

This compound’s action, efficacy, and stability are influenced by various environmental factors. For instance, it is primarily removed by the kidneys, suggesting that renal function can impact its action . It is contraindicated in those who have a strong allergic reaction to this compound calcium or any of its components .

Biochemical Analysis

Biochemical Properties

Acamprosate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily affects the central nervous system by modulating the activity of neurotransmitters. This compound interacts with GABA receptors, particularly GABA B receptors, and indirectly affects GABA A receptors . Additionally, it influences the NMDA receptors and calcium channels, which are vital for maintaining the balance between neuronal excitation and inhibition .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It helps restore the balance between excitatory and inhibitory neurotransmitters in the brain, which is often disrupted by chronic alcohol consumption . This balance is crucial for normal cell function, including cell signaling pathways, gene expression, and cellular metabolism. This compound reduces the excessive excitation that accompanies alcohol dependence, thereby stabilizing neuronal activity .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It enhances GABA signaling at GABA A receptors through positive allosteric receptor modulation . This compound also interacts with NMDA receptors and calcium channels, reducing neuronal hyperexcitability . These interactions help in maintaining the balance between neuronal excitation and inhibition, which is crucial for preventing alcohol relapse .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is typically prescribed for 6 to 18 months, depending on the patient’s response . This compound is stable and does not undergo significant degradation over time. Long-term studies have shown that it continues to be effective in maintaining alcohol abstinence without causing withdrawal symptoms even after prolonged use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to dose-dependently reduce alcohol self-administration and block the alcohol withdrawal-induced increase in glutamate . At high doses, this compound can cause adverse effects such as gastrointestinal disturbances . The optimal dosage is crucial for maximizing its therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is not metabolized by the human body and is excreted unchanged via the kidneys . This unique metabolic pathway ensures that this compound remains effective without being altered by metabolic processes. The kidneys play a vital role in its elimination, making renal function an important consideration in its administration .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion. It does not bind significantly to plasma proteins, which allows it to be readily available for its therapeutic effects . The distribution of this compound within the central nervous system is crucial for its role in stabilizing neurotransmitter activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it exerts its effects on neurotransmitter receptors. It does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles . Its activity is mainly focused on modulating neurotransmitter activity at the synaptic level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acamprosate generally involves a three-step process. One common method includes the nucleophilic opening of 1,3-propanesultone with potassium acetamide in N,N-dimethylformamide solution, followed by in situ cation exchange with calcium chloride at controlled pH. The final product, calcium this compound, is obtained in a commercial crystalline form with a purity higher than 95% .

Another method involves reacting acetic anhydride, calcium acetate, and homotaurine. The reaction product is then washed and crystallized to obtain this compound calcium .

Chemical Reactions Analysis

Types of Reactions

Acamprosate undergoes various chemical reactions, including:

    Nucleophilic substitution: The nucleophilic opening of 1,3-propanesultone.

    Acetylation: The reaction of homotaurine with acetic anhydride.

Common Reagents and Conditions

    Potassium acetamide: Used in the nucleophilic opening of 1,3-propanesultone.

    Calcium chloride: Used for in situ cation exchange.

    Acetic anhydride: Used for acetylation of homotaurine.

Major Products Formed

    Calcium this compound: The primary product formed from the reactions mentioned above.

Comparison with Similar Compounds

Similar Compounds

    Naltrexone: Another medication used to maintain alcohol abstinence, but it works by blocking opioid receptors.

    Disulfiram: Used to deter alcohol consumption by causing unpleasant effects when alcohol is ingested.

Uniqueness

Acamprosate is unique in its mechanism of action as it specifically targets the neurotransmitter systems involved in alcohol dependence, unlike naltrexone and disulfiram, which have different mechanisms . Additionally, this compound does not cause alcohol aversion or a disulfiram-like reaction .

Properties

IUPAC Name

3-acetamidopropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCGFAGUEYAMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77337-70-3 (mono-hydrochloride salt), 77337-71-4 (mono-potassium salt), 77337-72-5 (mono-lithium salt), 77337-73-6 (calcium[2:1] salt), 77337-74-7 (magnesium[2:1] salt)
Record name Acamprosate [INN:BAN]
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DSSTOX Substance ID

DTXSID3044259
Record name Acamprosate
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Molecular Weight

181.21 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acamprosate
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Solubility

>5mg/mL, 1.88e+01 g/L
Record name Acamprosate
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Mechanism of Action

The mechanism of action of acamprosate for the maintenance of alcohol abstinence has not been established. Chronic alcohol exposure is believed to modify the balance between neuronal excitation and inhibition. Results of studies in animals suggest acamprosate may interact with glutamate and GABA neurotransmitter systems in the CNS, supporting the hypothesis that acamprosate restores the balance between neuronal excitation and inhibition. Evidence shows that acamprosate directly binds and inhibits GABA B receptors and indirectly affects GABA A receptors., ... Chronic alcohol exposure is hypothesized to alter the normal balance between neuronal excitation and inhibition. In vitro and in vivo studies in animals have provided evidence to suggest acamprosate may interact with glutamate and GABA neurotransmitter systems centrally, and has led to the hypothesis that acamprosate restores this balance. Pharmacodynamic studies have shown that acamprosate calcium reduces alcohol intake in alcohol-dependent animals in a dose-dependent manner and that this effect appears to be specific to alcohol and the mechanisms of alcohol dependence. Acamprosate calcium has negligible observable central nervous system (CNS) activity in animals outside of its effects on alcohol dependence, exhibiting no anticonvulsant, antidepressant, or anxiolytic activity.
Record name Acamprosate
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CAS No.

77337-76-9
Record name Acamprosate
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Record name Acamprosate [INN:BAN]
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Record name 3-(acetylamino)propanesulphonic acid
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Record name ACAMPROSATE
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Record name Acamprosate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>300
Record name Acamprosate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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